Acetoacetic acid, 3-(thiosemicarbazone)
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Overview
Description
Acetoacetic acid, 3-(thiosemicarbazone) is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoacetic acid, 3-(thiosemicarbazone) can be synthesized through the reaction of acetoacetic acid with thiosemicarbazide. The reaction typically involves mixing acetoacetic acid with thiosemicarbazide in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for acetoacetic acid, 3-(thiosemicarbazone) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetoacetic acid, 3-(thiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Acetoacetic acid, 3-(thiosemicarbazone) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.
Biology: Studied for its enzyme inhibition properties, particularly against enzymes involved in metabolic pathways.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-fungal activities. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
Mechanism of Action
The mechanism of action of acetoacetic acid, 3-(thiosemicarbazone) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the death of cancer cells or pathogens. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: The parent compound used in the synthesis of thiosemicarbazones.
Benzaldehyde thiosemicarbazone: Another thiosemicarbazone derivative with similar biological activities.
Pyridine-2-carbaldehyde thiosemicarbazone: Known for its anti-cancer and anti-microbial properties.
Uniqueness
Acetoacetic acid, 3-(thiosemicarbazone) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent enzyme inhibition make it a valuable compound in various research fields .
Properties
CAS No. |
18465-43-5 |
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Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(3E)-3-(carbamothioylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C5H9N3O2S/c1-3(2-4(9)10)7-8-5(6)11/h2H2,1H3,(H,9,10)(H3,6,8,11)/b7-3+ |
InChI Key |
OHJLLZVFYGLVJE-XVNBXDOJSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(=O)O |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)O |
Origin of Product |
United States |
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